molecular formula C11H11N3O6 B11709677 2-[(4-Nitro-phenyl)-hydrazono]-pentanedioic acid

2-[(4-Nitro-phenyl)-hydrazono]-pentanedioic acid

Cat. No.: B11709677
M. Wt: 281.22 g/mol
InChI Key: JCSHJOVLJPJVLY-LCYFTJDESA-N
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Description

2-[(4-Nitro-phenyl)-hydrazono]-pentanedioic acid is an organic compound characterized by the presence of a nitro group attached to a phenyl ring, which is further connected to a hydrazono group and a pentanedioic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Nitro-phenyl)-hydrazono]-pentanedioic acid typically involves the reaction of 4-nitroaniline with glutaric acid in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which is subsequently oxidized to yield the final product. The reaction conditions often include the use of an acidic or basic medium to facilitate the formation of the hydrazone intermediate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Nitro-phenyl)-hydrazono]-pentanedioic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(4-Nitro-phenyl)-hydrazono]-pentanedioic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-[(4-Nitro-phenyl)-hydrazono]-pentanedioic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydrazono group can also participate in nucleophilic addition reactions, further contributing to the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-Nitro-phenyl)-hydrazono]-pentanedioic acid is unique due to the presence of both the nitro group and the pentanedioic acid moiety, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H11N3O6

Molecular Weight

281.22 g/mol

IUPAC Name

(2Z)-2-[(4-nitrophenyl)hydrazinylidene]pentanedioic acid

InChI

InChI=1S/C11H11N3O6/c15-10(16)6-5-9(11(17)18)13-12-7-1-3-8(4-2-7)14(19)20/h1-4,12H,5-6H2,(H,15,16)(H,17,18)/b13-9-

InChI Key

JCSHJOVLJPJVLY-LCYFTJDESA-N

Isomeric SMILES

C1=CC(=CC=C1N/N=C(/CCC(=O)O)\C(=O)O)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1NN=C(CCC(=O)O)C(=O)O)[N+](=O)[O-]

solubility

33.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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